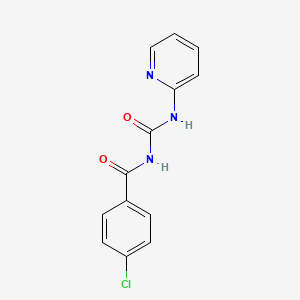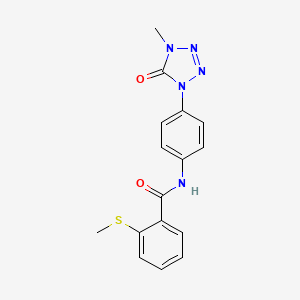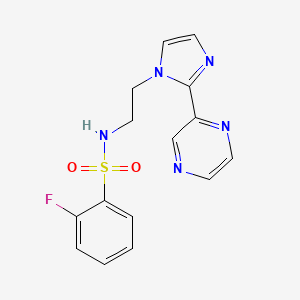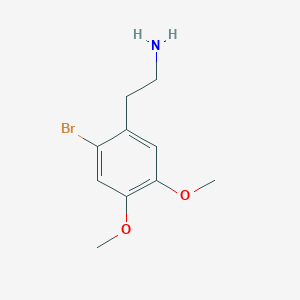![molecular formula C23H21Cl2N3O2S B2812533 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-38-8](/img/structure/B2812533.png)
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives, such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine , are a class of chemical compounds which have been studied for various applications. They are often used in the synthesis of pharmaceuticals . Some piperazine derivatives are known to act as serotonin receptor agonists or dopamine transporter ligands .
Synthesis Analysis
While the specific synthesis process for “1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine” is not available, similar compounds are typically synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Aplicaciones Científicas De Investigación
Pharmacological Research and Development
Piperazine derivatives have garnered attention in pharmacological research due to their versatile chemical structure, allowing for modifications that lead to various therapeutic effects. Research has shown that certain piperazine compounds, such as Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), act as cellular anti-ischemic agents. These compounds are capable of preventing ATP decrease, limiting intracellular acidosis, protecting against oxygen-free radical-induced toxicity, and inhibiting neutrophil infiltration, indicating their potential in treating ischemic conditions (Blardi, Patrizia et al., 2002).
Neurological Applications
In neurological research, piperazine derivatives have been explored for their interactions with various neurotransmitter systems, indicating their potential in addressing disorders such as depression, anxiety, and neurodegenerative diseases. For instance, studies involving the subjective effects of Trifluoromethylphenyl piperazine (TFMPP) in human males suggest that TFMPP and by extension, related piperazine compounds, could influence serotonin receptor activities, offering insights into their applications in treating mood disorders (R. Jan et al., 2010).
Oncological Research
The metabolic pathways and disposition of piperazine-containing drugs, such as Venetoclax, have been extensively studied, highlighting the drug's mechanism in inhibiting the B-cell lymphoma-2 (Bcl-2) protein. These findings support the development of targeted therapies for hematologic malignancies, underscoring the importance of piperazine derivatives in oncology (Hong Liu et al., 2017).
Toxicology and Safety
Piperazine compounds have also been studied for their toxicological profiles, as evidenced by research on occupational exposure to piperazine and its potential for in vivo nitrosation, forming N-mononitrosopiperazine. Such studies are crucial for understanding the safety and environmental impact of these compounds, guiding regulatory and safety guidelines (A. Tricker et al., 1991).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, potentially influencing neurotransmission, enzyme activity, and cellular signaling .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c24-18-5-7-21(8-6-18)31-23-9-4-17(14-22(23)28(29)30)16-26-10-12-27(13-11-26)20-3-1-2-19(25)15-20/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOIDRCXAVJIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2812450.png)
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)
![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)
